molecular formula C11H16ClN3O2 B1422204 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride CAS No. 1286274-86-9

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride

Cat. No.: B1422204
CAS No.: 1286274-86-9
M. Wt: 257.72 g/mol
InChI Key: WKXGCQCWMCCFNH-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is an organic compound with the molecular formula C11H16ClN3O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Nitration of Phenylpiperidine: The starting material, phenylpiperidine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position of the phenyl ring.

    Amination: The nitrophenylpiperidine is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position of the piperidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, reaction time, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 1-(2-Aminophenyl)piperidin-4-amine hydrochloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminophenyl)piperidin-4-amine hydrochloride: Similar structure but with an amino group instead of a nitro group.

    1-(2-Chlorophenyl)piperidin-4-amine hydrochloride: Contains a chloro group instead of a nitro group.

    1-(2-Methoxyphenyl)piperidin-4-amine hydrochloride: Contains a methoxy group instead of a nitro group.

Uniqueness

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological and industrial applications.

Biological Activity

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article explores its biological activity, synthesis, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrophenyl group. Its molecular formula is C11H14ClN3O2C_{11}H_{14}ClN_{3}O_{2}, indicating the presence of a hydrochloride salt. The compound exhibits reactivity due to its functional groups—specifically, the nitro group which participates in nucleophilic substitution reactions, while the amine can engage in acylation and alkylation reactions.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound demonstrates significant anti-inflammatory and analgesic properties. It has been shown to inhibit specific enzymes involved in pain pathways, suggesting its potential for treating conditions associated with inflammation and pain.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits enzymes related to inflammation
AnalgesicModulates pain pathways
NeuropharmacologicalPotential interactions with CNS receptors

Synthesis Methods

The synthesis of this compound typically involves several steps, starting from inexpensive precursors like 4-chloronitrobenzene and piperidine. The process is efficient, often occurring under mild conditions, making it suitable for large-scale production.

Synthesis Overview:

  • Starting Materials: 4-chloronitrobenzene and piperidine.
  • Reaction Steps:
    • Nucleophilic substitution of the nitro group.
    • Subsequent reduction reactions to yield the final product.
  • Yield: High efficiency noted in various studies.

Pharmacological Studies

Several pharmacological studies have assessed the efficacy of this compound in various contexts:

  • In vitro Studies: The compound has been tested against different cell lines to evaluate its cytotoxicity and anti-inflammatory effects.
  • In vivo Models: Animal studies have demonstrated its potential in reducing inflammation and pain, supporting its therapeutic applications.

Case Study: Analgesic Activity
A study examined the analgesic effects of this compound using a mouse model of inflammatory pain. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Piperidine Derivatives

Compound NameMolecular FormulaBiological Activity
1-Benzyl-N-(2-nitrophenyl)piperidin-4-amineC_{18}H_{21}N_{3}O_{2}Analgesic properties
N-Phenyl-1-(2-phenylethyl)piperidin-4-amineC_{17}H_{22}N_{2}Analgesic and anesthetic effects
1-(2-Nitrophenyl)sulfonyl)piperidin-4-amineC_{11}H_{14}ClN_{3}O_{3}Potential anti-inflammatory activity

The unique nitrophenyl substitution on this compound enhances its biological activity compared to other piperidine derivatives, particularly regarding its ability to inhibit inflammatory pathways while maintaining favorable pharmacokinetic profiles.

Properties

IUPAC Name

1-(2-nitrophenyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16;/h1-4,9H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXGCQCWMCCFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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